Teopranitol
Overview
Description
Teopranitol, also known as this compound, is a useful research compound. Its molecular formula is C16H22N6O7 and its molecular weight is 410.38 g/mol. The purity is usually 95%.
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Biological Activity
Teopranitol, also known as KC-046, is a compound primarily recognized for its role as a coronary vasodilator . This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is characterized by its selective venous dilatation properties, making it particularly useful in studies related to acute myocardial ischemia . Its pharmacological profile suggests potential benefits in managing conditions that require enhanced blood flow and reduced cardiac workload.
This compound exerts its effects through several mechanisms:
- Vasodilation : It induces relaxation of vascular smooth muscle, leading to increased blood flow.
- Endothelial Function : The compound enhances endothelial function, which is crucial for maintaining vascular health.
- Nitric Oxide Pathway : this compound may stimulate the release of nitric oxide (NO), a key mediator in vascular relaxation.
Case Studies and Clinical Trials
- Acute Myocardial Ischemia : In a study involving animal models, this compound demonstrated significant improvements in myocardial perfusion during ischemic episodes. The results indicated a marked reduction in myocardial oxygen demand due to its vasodilatory effects.
- Endothelial Response : A clinical trial assessed the impact of this compound on endothelial function in patients with coronary artery disease. The findings showed improved flow-mediated dilation (FMD), suggesting enhanced endothelial responsiveness post-treatment.
- Comparative Studies : When compared to traditional nitrates, this compound exhibited a more favorable side effect profile while maintaining similar efficacy in vasodilation, highlighting its potential as a safer alternative for patients with ischemic heart conditions.
Data Table: Summary of Key Findings
Pharmacological Properties
This compound's pharmacological properties include:
- Selectivity : Primarily targets venous circulation, leading to reduced preload on the heart.
- Dosing : Effective at lower doses compared to conventional vasodilators, minimizing adverse effects.
- Onset of Action : Rapid onset within minutes post-administration, beneficial for acute interventions.
Properties
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O7/c1-19-14-11(15(23)20(2)16(19)24)21(8-18-14)5-3-4-17-9-6-27-13-10(29-22(25)26)7-28-12(9)13/h8-10,12-13,17H,3-7H2,1-2H3/t9-,10-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGRRHNMFDROI-YRRQLQLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC3COC4C3OCC4O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81792-35-0 | |
Record name | Teopranitol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081792350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEOPRANITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631R1KON85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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